3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Lipophilicity Partition coefficient Drug-likeness

Procure CAS 866143-55-7 (C21H21N3O3, MW 363.4) at verified >95% purity for reproducible SAR. Its cyclohexylcarbamate terminus drives XLogP3=4.5, delivering distinct membrane permeability and bioreductive stability versus lower N-alkyl analogs. This scaffold-specific chemotype enables deconvolution of steric bulk and metabolic fragility in lead optimization. Ideal as an orthogonal GAL3 control, with quality assurance ensuring precise chromatographic logP calibration. Packaged under controlled conditions to preserve oxime integrity during shipment.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 866143-55-7
Cat. No. B2896247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
CAS866143-55-7
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O3/c25-20-19(23-27-21(26)22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(20)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)/b23-19-
InChIKeyLUFKNSSDAHUWPR-NMWGTECJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7): Chemical Identity and Baseline Characteristics for Procurement Evaluation


3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7; IUPAC: [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-cyclohexylcarbamate) is a synthetic indol-2-one oxime carbamate derivative with the molecular formula C21H21N3O3 and a molecular weight of 363.4 g/mol [1]. It is catalogued under PubChem CID 1488586 and is listed under the 9CI name 1H-Indole-2,3-dione, 1-phenyl-, 3-[O-[(cyclohexylamino)carbonyl]oxime] . The compound features a cyclohexylcarbamate moiety linked via an oxime bridge to the 3-position of a 1-phenylindol-2-one scaffold, placing it within a broader class of indolone-based ligands that have been explored as galanin GAL3 receptor antagonists [2].

Why Generic Substitution of 3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7) Fails: Structural Features Dictating Divergent Physicochemical Profiles


Although 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one shares the 1-phenylindol-2-one oxime scaffold with several analogs, substitution at the oxime carbamate terminus generates substantial divergence in key physicochemical parameters that preclude simple interchange. The cyclohexyl substituent (C6H11) imparts significantly higher lipophilicity (computed XLogP3 = 4.5) compared to close-in analogs carrying smaller N-alkyl groups, such as the N-ethylcarbamate derivative (CAS 866143-52-4; MW 309.32, C17H15N3O3) [1]. This 54 Da molecular weight difference and the associated increase in calculated logP impact multiple molecular properties simultaneously—membrane permeability, aqueous solubility, and protein binding—each of which can confound structure-activity relationship (SAR) interpretation and experimental reproducibility if compounds are substituted without careful analytical control [2]. Critically, the indolone oxime carbamate compound class has documented context-dependent biological activity: certain substituted 3-arylimino-2-indolones display potent, selective GAL3 receptor antagonism (Ki values in the low nanomolar range), while others within the same scaffold series exhibit negligible receptor engagement [3]. Consequently, selecting a specific analog for scientific investigation or procurement must be guided by the specific structural features at the oxime terminus rather than by scaffold-class membership alone.

Quantitative Differentiation Evidence for 3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7) vs. Closest Structural Analogs


Lipophilicity (XLogP3) of CAS 866143-55-7 Exceeds That of the N-Ethylcarbamate Analog by an Estimated >1 Log Unit

The computed octanol-water partition coefficient (XLogP3) for 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7) is 4.5 [1]. While a direct experimentally measured XLogP3 value for the N-ethylcarbamate analog (CAS 866143-52-4) has not been published, the difference of three methylene units (cyclohexyl, C6H11 vs. ethyl, C2H5) is expected to increase the logP by approximately 1.0–1.5 units based on the Hansch π constant for alkyl chain extension, positioning CAS 866143-55-7 substantially further into lipophilic chemical space.

Lipophilicity Partition coefficient Drug-likeness

Molecular Weight Differential of +54 Da vs. the N-Ethylcarbamate Analog (CAS 866143-52-4) Alters Pharmacokinetic Predictions

The molecular weight of CAS 866143-55-7 (363.4 g/mol) is 54 Da higher than that of the closest N-alkyl analog, [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate (CAS 866143-52-4; C17H15N3O3; MW 309.32 g/mol) [1]. This difference reflects the formal replacement of an N-ethyl substituent (C2H5) with an N-cyclohexyl substituent (C6H11), adding substantial steric bulk and altering the compound's rotational degrees of freedom.

Molecular weight Pharmacokinetics ADME properties

Class-Level Context: Indolone Oxime Carbamates Occupy a Structurally Distinct Subclass Within the Broader 3-Substituted Indol-2-one Chemical Space

The 1-phenylindol-2-one scaffold substituted at the 3-position with an oxime carbamate (as in CAS 866143-55-7) represents a distinct structural subclass from the 3-arylimino-2-indolones described by Konkel et al. (2006) as potent GAL3 receptor antagonists [1]. In the Konkel series, the 3-position bears a substituted phenylimino group (e.g., 3-[(trifluoromethyl)phenyl]imino), whereas CAS 866143-55-7 features an oxime-linked carbamate. The presence of an additional N–O bond in the oxime (vs. a C=N bond in the arylimine series) alters both electronic character (the oxygen atom introduces a hydrogen-bond acceptor site adjacent to the carbamate) and metabolic lability (N–O bonds are susceptible to reductive cleavage, potentially serving as a metabolic soft spot or a prodrug handle) [2].

Medicinal chemistry Scaffold classification GAL3 receptor

Chemical Purity Specification (95%) and Supplier Quality Assurance Framework for CAS 866143-55-7

The commercially available product from AKSci (catalog #8820CF) specifies a minimum purity of 95% for CAS 866143-55-7, with long-term storage conditions of cool, dry environment . This purity specification is comparable to the 90% purity level reported for the N-ethylcarbamate analog (CAS 866143-52-4) from certain suppliers , providing a procurement-relevant benchmark. The compound is classified as non-hazardous for transportation (DOT/IATA) .

Purity specification Quality control Vendor certification

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area Are Conserved Across the N-Alkyl Carbamate Analog Series

Both CAS 866143-55-7 and its N-ethylcarbamate analog (CAS 866143-52-4) share identical hydrogen bond donor (HBD = 1) and hydrogen bond acceptor (HBA = 4) counts, and are predicted to have equivalent topological polar surface areas (TPSA ≈ 71 Ų for CAS 866143-55-7) [1]. These parameters are critical determinants of passive oral absorption according to Veber's rules (TPSA < 140 Ų and HBD ≤ 2 are favorable) [2]. The conservation of these values between analogs indicates that differences in biological performance—if observed—are more likely attributable to lipophilicity-driven partitioning or steric effects of the cyclohexyl group rather than variations in hydrogen-bonding capacity.

Hydrogen bonding Polar surface area Oral bioavailability predictors

Recommended Research and Procurement Application Scenarios for 3-({[(Cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS 866143-55-7)


Structure-Activity Relationship (SAR) Probe for the Indolone Oxime Carbamate Chemical Space

CAS 866143-55-7 serves as a spacer-probe compound within indolone oxime carbamate SAR campaigns. Its cyclohexyl substituent (XLogP3 = 4.5 [1], MW = 363.4 g/mol [1]) occupies the upper end of the lipophilicity range accessible to this scaffold class, complementing smaller N-alkyl analogs such as the ethyl variant (CAS 866143-52-4, MW 309.32). By comparing the biological readouts of the cyclohexyl congener against shorter-chain N-alkyl (C1–C4) and N-aryl carbamate derivatives, researchers can deconvolute the contribution of steric bulk and lipophilicity to target binding affinity, functional activity, and selectivity. Procurement of CAS 866143-55-7 at a verified 95% purity is essential for obtaining interpretable dose-response data in these comparative SAR studies.

Negative Control or Orthogonal Chemotype for GAL3 Receptor Pharmacology Studies

Given that the indolone scaffold class includes well-characterized, high-affinity GAL3 receptor antagonists (e.g., SNAP 37889 series with Ki values in the low nanomolar range [2]), CAS 866143-55-7—which possesses a structurally distinct oxime carbamate at the 3-position rather than the arylimino group found in potent GAL3 ligands—can be evaluated as an orthogonal chemotype control. The presence of the N–O bond in the oxime linkage may confer differential metabolic stability or binding-mode geometry compared to the C=N-linked arylimino series [2]. Researchers conducting GAL3-targeted screening or functional assays should consider including CAS 866143-55-7 alongside known GAL3 antagonists to assess scaffold-dependent pharmacology.

Building Block for Prodrug Design Incorporating a Redox-Labile Oxime Carbamate Linker

The oxime carbamate functional group present in CAS 866143-55-7 contains an N–O bond that is susceptible to bioreductive cleavage under hypoxic conditions or by specific reductases [3]. This structural feature has been exploited in prodrug design strategies where the oxime serves as a hypoxia-activated trigger. The cyclohexylcarbamate moiety, combined with the 1-phenylindol-2-one core (computed TPSA = 71 Ų, HBD = 1 [1]), provides a modular scaffold that can be further derivatized at the phenyl ring or at the indolone nitrogen for linker attachment. Procurement of high-purity CAS 866143-55-7 (95% ) enables its use as a validated starting material for multi-step synthetic elaboration toward targeted prodrug candidates.

Physicochemical Reference Standard for Lipophilic Indolone Derivatives in ADME Profiling

With a computed XLogP3 of 4.5 [1], CAS 866143-55-7 resides in the moderately lipophilic region of drug-like chemical space and can serve as a reference compound for calibrating chromatographic logP determination methods (e.g., reversed-phase HPLC retention time correlation) within indolone discovery programs. Its combination of conserved TPSA (71 Ų), a single hydrogen bond donor, and four hydrogen bond acceptors [1] makes it suitable for benchmarking passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, where lipophilicity-driven differences among N-alkyl carbamate analogs can be systematically profiled.

Quote Request

Request a Quote for 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.